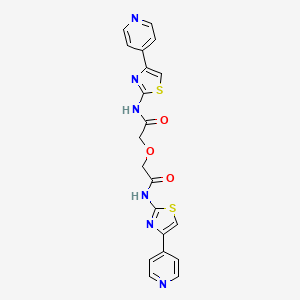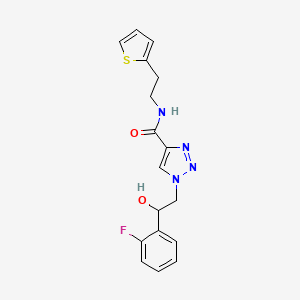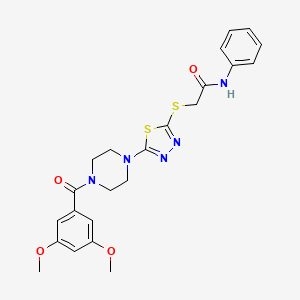
2,2'-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acétamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N6O3S2 and its molecular weight is 452.51. The purity is usually 95%.
BenchChem offers high-quality 2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes et antifongiques
Les dérivés thiazoliques, tels que le composé 2,2'-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acétamide), se sont avérés avoir des applications larges dans différents domaines, notamment en tant qu'agents antimicrobiens et antifongiques . Ils ont été utilisés dans la synthèse de composés qui ont montré des résultats prometteurs dans l'activité antifongique .
Applications anticancéreuses
Les dérivés thiazoliques ont également été associés à des propriétés anticancéreuses. Ils ont été utilisés dans la synthèse de composés qui ont montré un potentiel dans les activités antitumorales .
Applications anti-Alzheimer
Les composés à base de thiazole ont montré un potentiel dans le traitement de la maladie d'Alzheimer .
Applications antihypertensives
Les dérivés thiazoliques ont également été associés à des activités antihypertensives, qui pourraient être bénéfiques dans le traitement de l'hypertension artérielle .
Applications antioxydantes
Les composés à base de thiazole ont montré un potentiel en tant qu'antioxydants .
Applications hépatoprotectrices
Les dérivés thiazoliques ont également été associés à des activités hépatoprotectrices, qui pourraient être bénéfiques dans le traitement des maladies du foie .
Applications d'adsorption
Une étude a montré qu'un composé similaire, l'acide 2-[2-oxo-2-(1-pyrrolidinyl)éthoxy]acétique, a démontré des capacités d'adsorption pour La, Gd, Y et Sc . Cela suggère que le composé 2,2'-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acétamide) pourrait également avoir des applications potentielles dans l'adsorption.
Applications des dispositifs optoélectroniques
Les dérivés de l'imidazo[1,5-a]pyridine, qui ont une structure similaire au composé 2,2'-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acétamide), ont montré un grand potentiel dans plusieurs domaines de recherche, notamment les dispositifs optoélectroniques .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus, a key structural component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with bacterial lipids, inhibiting their biosynthesis . This interaction is crucial for its antimicrobial properties. Additionally, the compound’s interaction with certain proteins can lead to the inhibition of specific signaling pathways, contributing to its anticancer effects .
Cellular Effects
The effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of cancer cells by blocking specific signaling pathways that are essential for cell proliferation . Furthermore, it can alter gene expression patterns, leading to the suppression of oncogenes and the activation of tumor suppressor genes . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to cancer cells .
Molecular Mechanism
The molecular mechanism of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to bacterial enzymes, inhibiting their activity and thereby exerting its antimicrobial effects . In cancer cells, the compound inhibits enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a reduction in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and sustained changes in gene expression . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth and suppress tumor growth without causing significant toxicity . At higher doses, the compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which additional increases in dosage do not lead to further improvements in efficacy but instead increase the risk of toxicity .
Metabolic Pathways
2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and biological activity . For instance, the compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological effects . Additionally, the compound can affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific tissues and cellular compartments . Additionally, the compound can bind to plasma proteins, affecting its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 2,2’-oxybis(N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide) is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, the compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S2/c27-17(25-19-23-15(11-30-19)13-1-5-21-6-2-13)9-29-10-18(28)26-20-24-16(12-31-20)14-3-7-22-8-4-14/h1-8,11-12H,9-10H2,(H,23,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDJIMAJCXELGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)COCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590480.png)




![3-[(4-bromophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2590492.png)
![3,4,5-trimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2590493.png)



![6-Methyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2590499.png)

![1-[1-(Oxane-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2590502.png)
![Methyl {3-oxo-1-[(thiophen-2-ylcarbonyl)carbamothioyl]piperazin-2-yl}acetate](/img/structure/B2590503.png)